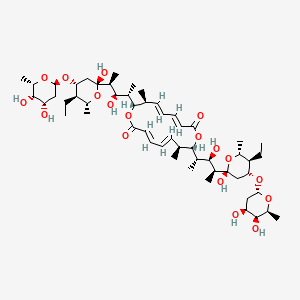

Elaiophylin

Beschreibung

Eigenschaften

IUPAC Name |

(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSERMIPXNLXAPD-MJMYBOKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318254 | |

| Record name | Elaiophylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-06-2 | |

| Record name | Elaiophylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaiophylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaiophylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZALOMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elaiophylin: A Technical Guide to its Discovery, Isolation, and Production from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaiophylin, a macrodiolide antibiotic with a symmetrical structure, has garnered significant interest in the scientific community due to its potent biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and production of Elaiophylin from its primary microbial source, the genus Streptomyces. The document details the biosynthetic pathway, fermentation protocols, extraction and purification methodologies, and quantitative production data from various Streptomyces species. Furthermore, it includes visualizations of the regulatory signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of natural product drug discovery and development.

Discovery and Producing Organisms

Elaiophylin was first isolated in 1959 from Streptomyces melanosporofaciens. Since its initial discovery, this C2-symmetric 16-membered macrodiolide has been found to be produced by a variety of Streptomyces species, highlighting its widespread occurrence within this genus.[1] Notable Elaiophylin-producing strains include Streptomyces hygroscopicus, Streptomyces autolyticus, and various marine-derived Streptomyces species.[3][4][5] The structural elucidation of Elaiophylin revealed a unique dimeric structure composed of two identical polyketide chains, each featuring a hemiketal moiety and glycosidically linked 2-deoxy-L-fucose units.[6]

Biosynthesis and Regulation

The biosynthesis of Elaiophylin proceeds via a type I polyketide synthase (PKS) pathway. The putative biosynthetic gene cluster in Streptomyces sp. DSM4137 contains five large open-reading frames that encode the modular PKS enzymes responsible for assembling the octaketide monomer of Elaiophylin.[6] The gene cluster also includes genes necessary for the synthesis of the ethylmalonate extender unit and the attachment of the 2-deoxy-L-fucose sugar moieties.[6]

The production of Elaiophylin is subject to complex regulatory networks within Streptomyces. Several transcriptional regulators have been identified that influence the expression of the Elaiophylin biosynthetic genes.

Regulatory Signaling Pathway

The regulation of Elaiophylin biosynthesis involves a complex interplay of pathway-specific and global regulators. For instance, in Streptomyces autolyticus CGMCC0516, the TetR family transcriptional regulator GdmRIII, located in the geldanamycin biosynthetic gene cluster, also affects Elaiophylin production.[7][8][9] Overexpression of GdmRIII leads to an increase in geldanamycin production while concurrently decreasing the yield of Elaiophylin, suggesting a cross-regulation between these two biosynthetic pathways.[10] In Streptomyces rapamycinicus, the LAL family regulator RapH, situated within the rapamycin biosynthetic gene cluster, coordinately regulates the production of both rapamycin and Elaiophylin.[11] Overexpression of rapH enhances the production of both antibiotics, while its deletion leads to a decrease in their synthesis.[11] RapH exerts its control by binding to the promoter regions of target genes within both the rapamycin and Elaiophylin gene clusters.[11]

Production of Elaiophylin

The production of Elaiophylin is typically achieved through submerged fermentation of a selected Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield.

Fermentation Protocols

Seed Culture Preparation: A common protocol for seed culture involves inoculating a suitable liquid medium with spores or mycelial fragments of the Streptomyces strain. For example, Streptomyces sp. 17JA11 is cultured in a medium containing 1% soluble starch, 0.1% yeast extract, and 0.1% tryptone.[12] The culture is incubated for 3 days at 28°C on a rotary shaker at 125 rpm.[12]

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can significantly impact Elaiophylin yield. A variety of media have been reported, with glucose soybean meal broth being a common choice. The fermentation is carried out for an extended period, typically 7-12 days, with controlled temperature, pH, and aeration. For instance, optimal antibiotic production from Streptomyces sp. LHR 9 was observed at 35°C with an agitation rate of 200 rpm for 7 days in a glucose soybean meal broth at an initial pH of 7.[13]

Quantitative Data on Elaiophylin Production

The yield of Elaiophylin varies significantly depending on the producing strain and the fermentation conditions employed. The following table summarizes reported Elaiophylin yields from different Streptomyces species.

| Streptomyces Species/Strain | Fermentation Conditions | Elaiophylin Yield | Reference |

| Streptomyces melanosporofaciens | Optimized sporulation conditions | 1.2 g/kg (fermentation medium) | [1] |

| Streptomyces autolyticus CGMCC0516 | Not specified | Producer of Elaiophylin | [3] |

| Streptomyces sp. 219807 | Not specified | 4486 mg/L | [14] |

| Streptomyces sp. MCY-846 | Not specified | Producer of Elaiophylin | [5][15] |

| Streptomyces hygroscopicus 17997 | Not specified | Producer of Elaiophylin | [16] |

Isolation and Purification

Following fermentation, Elaiophylin is extracted from the culture broth and mycelium and subsequently purified using various chromatographic techniques.

Extraction Protocol

A general extraction procedure involves separating the mycelium from the culture broth by centrifugation or filtration. The active metabolites are then extracted from both the mycelial cake and the supernatant. A common method utilizes solvent extraction with ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification Protocol

The crude extract is subjected to a series of chromatographic steps to isolate and purify Elaiophylin. A typical purification workflow is as follows:

-

Initial Fractionation: The crude extract is often first fractionated using techniques like silica gel column chromatography or by partitioning between immiscible solvents.[16]

-

Chromatographic Separation: The enriched fractions are then subjected to further purification using methods such as reverse-phase High-Performance Liquid Chromatography (HPLC) or macroporous resin chromatography.[4] A combination of different chromatographic techniques is often necessary to achieve high purity.[4] For instance, a protocol for isolating Elaiophylin from Streptomyces sp. 7-145 involved a combination of macroporous resin, silica gel, and reverse-phase HPLC.[4]

Experimental Workflow for Elaiophylin Isolation and Purification

Conclusion

Elaiophylin remains a molecule of significant interest for drug discovery due to its diverse biological activities. This technical guide has provided a comprehensive overview of the key aspects related to its discovery, biosynthesis, production, and isolation from Streptomyces. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals aiming to explore the therapeutic potential of this fascinating natural product. Further research into strain improvement, fermentation optimization, and the elucidation of regulatory networks will be crucial for enhancing the production of Elaiophylin and facilitating its development into a clinically viable therapeutic agent.

References

- 1. Natural Occurrence, Bioactivity and Biosynthesis of Elaiophylin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The complete genome sequence of Streptomyces autolyticus CGMCC 0516, the producer of geldanamycin, autolytimycin, reblastatin and elaiophylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. The putative elaiophylin biosynthetic gene cluster in Streptomyces sp. DSM4137 is adjacent to genes encoding adenosylcobalamin-dependent methylmalonyl CoA mutase and to genes for synthesis of cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]

- 9. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces [mdpi.com]

- 11. Crossregulation of rapamycin and elaiophylin biosynthesis by RapH in Streptomyces rapamycinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. journals.innovareacademics.in [journals.innovareacademics.in]

- 14. mdpi.com [mdpi.com]

- 15. Structure Determination and Biological Activities of Elaiophylin Produced by Streptomyces sp. MCY -846 [jmb.or.kr]

- 16. [Rapid identification of elaiophylin from Streptomyces hygroscopicus 17997, a geldanamycin producer] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elaiophylin Production: Microbial Strains and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaiophylin, a C2-symmetric 16-membered macrodiolide, is a polyketide natural product with a remarkable spectrum of biological activities, including potent antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2] Produced predominantly by actinomycetes of the Streptomyces genus, its unique structure and therapeutic potential have made it a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of Elaiophylin-producing microbial strains, the intricacies of its biosynthesis, detailed fermentation strategies, and robust experimental protocols for its production, extraction, and quantification.

Elaiophylin-Producing Microbial Strains

Elaiophylin was first isolated from Streptomyces melanosporus (now reclassified as Streptomyces melanosporofaciens).[1][3] Since its discovery, production has been identified in various other species, primarily within the Streptomyces genus, and also in Amycolatopsis. These microorganisms are typically isolated from soil and marine sediments.[3][4] The genetic potential to synthesize Elaiophylin is encoded within a specific biosynthetic gene cluster (BGC).[5] A summary of notable producing strains is presented in Table 1.

Table 1: Selected Elaiophylin-Producing Microbial Strains

| Microbial Strain | Type/Origin | Reported Elaiophylin Yield/Titer | Reference(s) |

| Streptomyces melanosporofaciens (DSM 40318) | Soil (Italy), Type Strain | Producer of Elaiophylin | [3][6] |

| Streptomyces hygroscopicus (MCY-846) | Soil | Up to 470 µg/mL | [7] |

| Streptomyces hygroscopicus (17997) | Geldanamycin Producer | Confirmed Elaiophylin Producer | [8] |

| Streptomyces rapamycinicus | Rapamycin Producer | Co-produces Elaiophylin | [1][9] |

| Streptomyces sp. (DSM 4137) | Soil | Putative Producer (BGC identified) | [5] |

| Streptomyces sp. (7-145) | Marine Sediment | Producer of Elaiophylin and derivatives | [7] |

| Streptomyces sp. (SCSIO ZS0520) | Deep-Sea Hydrothermal Vent | Confirmed Elaiophylin Producer | [4] |

| Streptomyces violaceusniger | Soil | Producer of Elaiophylin and Geldanamycin | [10][11] |

| Amycolatopsis sp. (MJ347-81F4) | Soil | Genus known to produce novel antibiotics | [12] |

Biosynthesis of Elaiophylin

Elaiophylin is assembled by a Type I modular polyketide synthase (PKS) system.[5][13] The biosynthesis is a complex, enzyme-catalyzed process involving the sequential condensation of simple carboxylate precursors.

The Elaiophylin biosynthetic gene cluster (BGC) contains large open-reading frames (ORFs) that encode the multifunctional PKS enzymes.[5] These enzymes are organized into modules, with each module responsible for one cycle of polyketide chain elongation.[13][14] The key enzymatic domains within each module are the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group of the growing chain.[13]

A unique feature of Elaiophylin biosynthesis is the formation of its C2-symmetric macrodiolide structure. This is accomplished by a specialized thioesterase (TE) domain at the end of the PKS assembly line. The TE domain catalyzes the dimerization of two identical polyketide chains and their subsequent cyclization to form the final 16-membered ring structure.[2] The biosynthetic pathway also includes genes responsible for the synthesis and attachment of the two 2-deoxy-L-fucose moieties.[4][5]

References

- 1. Crossregulation of rapamycin and elaiophylin biosynthesis by RapH in <i>Streptomyces rapamycinicus</i> - ProQuest [proquest.com]

- 2. Natural Occurrence, Bioactivity and Biosynthesis of Elaiophylin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leibniz Institute DSMZ: Details [dsmz.de]

- 4. Secondary Metabolites and Biosynthetic Gene Clusters Analysis of Deep-Sea Hydrothermal Vent-Derived Streptomyces sp. SCSIO ZS0520 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The putative elaiophylin biosynthetic gene cluster in Streptomyces sp. DSM4137 is adjacent to genes encoding adenosylcobalamin-dependent methylmalonyl CoA mutase and to genes for synthesis of cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Streptomyces melanosporofaciens - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. [Rapid identification of elaiophylin from Streptomyces hygroscopicus 17997, a geldanamycin producer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crossregulation of rapamycin and elaiophylin biosynthesis by RapH in Streptomyces rapamycinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid identification of elaiophylin and geldanamycin in Streptomyces fermentation broths using CPC coupled with a photodiode array detector and LC-MS methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Elaiophylin: A Technical Guide to its Chemical Structure and Stereochemical Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiophylin, a complex macrodiolide antibiotic, has garnered significant attention in the scientific community for its diverse biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1] First isolated from Streptomyces melanosporus in 1959, its unique C2-symmetric 16-membered macrodiolide structure, adorned with two glycosidically linked 2-deoxy-L-fucose moieties, presented a considerable challenge for structural elucidation.[2] This technical guide provides a comprehensive overview of the chemical structure of Elaiophylin and the key experimental methodologies employed to unravel its intricate stereochemistry.

Chemical Structure and Properties

Elaiophylin possesses the molecular formula C₅₄H₈₈O₁₈ and a molecular weight of 1025.27 g/mol .[3] The core of the molecule is a 16-membered di-lactone ring, a macrodiolide, which exhibits C₂ symmetry. Attached to this central ring are two identical side chains, each terminating in a glycosidic linkage to a 2-deoxy-L-fucose sugar unit. The presence of numerous chiral centers and a complex arrangement of functional groups contribute to its unique three-dimensional structure and biological activity.

Stereochemistry Elucidation: A Multi-faceted Approach

The determination of the absolute stereochemistry of Elaiophylin was a seminal achievement in natural product chemistry, requiring the synergistic application of multiple advanced analytical techniques. The overall workflow for the structural elucidation is depicted below.

References

Elaiophylin's Mechanism of Action as an Autophagy Inhibitor: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Elaiophylin, a macrodiolide antibiotic derived from Streptomyces melanosporus, has been identified as a potent, late-stage autophagy inhibitor with significant antitumor properties.[1][2] This technical guide provides an in-depth analysis of elaiophylin's core mechanism of action. It focuses on its effects on lysosomal function, autophagic flux, and associated signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the complex molecular interactions involved.

Core Mechanism of Action: Inhibition of Autophagic Flux via Lysosomal Destabilization

Elaiophylin functions as a late-stage autophagy inhibitor by disrupting the final, degradative step of the autophagic process.[3][4] Unlike early-stage inhibitors that prevent autophagosome formation, elaiophylin allows for the initial sequestration of cellular cargo but blocks its breakdown, leading to the accumulation of autophagosomes.[1][4]

The primary mechanism involves the impairment of lysosomal function.[1][5] Key events include:

-

Lysosomal Destabilization: Elaiophylin treatment leads to a time- and dose-dependent decrease in the volume of acidic compartments within the cell, indicating lysosomal destabilization.[1][6]

-

Impaired Cathepsin Activity: It attenuates the activity of crucial lysosomal proteases, specifically Cathepsin B (CTSB) and Cathepsin D (CTSD). Elaiophylin hinders the maturation of these cathepsins from their pro-forms to their active, mature forms.[1][2]

-

Blocked Autophagic Flux: By inhibiting the degradative capacity of lysosomes, elaiophylin blocks autophagic flux. This is evidenced by the significant accumulation of both autophagosome-associated protein LC3-II and the autophagy substrate SQSTM1/p62.[1][3][7]

-

No Inhibition of Fusion: Importantly, studies show that elaiophylin does not prevent the fusion of autophagosomes with lysosomes. Confocal microscopy reveals significant colocalization of the autophagosome marker GFP-LC3B with the lysosomal marker LAMP1, confirming that the block occurs post-fusion, at the degradation step.[1]

The consequence of this blocked degradation is the buildup of non-functional autolysosomes, induction of cellular stress, and eventual cell death, which can be apoptotic or involve other mechanisms like paraptosis.[1][8]

Associated Signaling Pathways

Recent research has uncovered additional pathways modulated by elaiophylin that contribute to its anticancer effects and may be linked to its role in autophagy inhibition.

-

SIRT1/Nrf2 Signaling: In lung adenocarcinoma cells, elaiophylin has been shown to suppress mitophagy by inhibiting the SIRT1/Nrf2 signaling pathway.[4][9] SIRT1 is a deacetylase that can regulate Nrf2, a key transcription factor in oxidative stress response. By targeting SIRT1, elaiophylin may reduce Nrf2 activity, leading to mitochondrial dysfunction and suppressed mitophagy.[4]

-

MAPK Hyperactivation: In drug-resistant ovarian cancer cells, elaiophylin was found to directly bind to and inhibit SHP2, a protein tyrosine phosphatase.[8] This inhibition leads to hyperactivation of the MAPK signaling pathway, inducing excessive endoplasmic reticulum (ER) stress and a form of programmed cell death known as paraptosis. The study suggests this SHP2 inhibition is also linked to the observed block in autophagy.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on elaiophylin's effects.

Table 1: In Vitro Efficacy of Elaiophylin

| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |

|---|---|---|---|---|---|

| BxPC-3 | Pancreatic | CCK-8 | IC50 | 452.8 nM | [10][11] |

| PANC-1 | Pancreatic | CCK-8 | IC50 | 467.7 nM | [10][11] |

| A549 | Lung Adenocarcinoma | MTT | IC50 | ~0.5 µM (at 24h) | [9] |

| H1975 | Lung Adenocarcinoma | MTT | IC50 | ~0.7 µM (at 24h) | [9] |

| Calu-3 | Lung Adenocarcinoma | MTT | IC50 | ~0.6 µM (at 24h) |[9] |

Table 2: In Vivo Efficacy of Elaiophylin

| Cancer Model | Administration | Dosage | Outcome | Citation |

|---|---|---|---|---|

| SKOV3 Ovarian Xenograft | i.p. injection (every 2 days) | 2 mg/kg | 72% decrease in avg. daily tumor growth rate | [1] |

| Ovarian Orthotopic Model | i.p. injection | 2 mg/kg | Significant antitumor effect without toxicity | [2][6] |

| Multiple Myeloma Xenograft | Not specified | Not specified | Effective inhibition of tumor growth | [5] |

| A549 Lung Xenograft | Not specified | Not specified | Suppression of tumor growth |[9] |

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to characterize elaiophylin as an autophagy inhibitor.

Autophagic Flux Analysis by Western Blot

This protocol measures the levels of LC3-II and p62 to determine the rate of autophagic degradation. An increase in LC3-II and p62 upon treatment suggests an autophagic block.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SKOV3, A549) at a density of 2x105 cells/well in a 6-well plate. Allow cells to adhere overnight.

-

Experimental Groups: Treat cells for a specified time (e.g., 24 hours) with:

-

Vehicle control (e.g., DMSO).

-

Elaiophylin (at desired concentrations, e.g., 100 nM).

-

Positive control for flux block (e.g., Bafilomycin A1, 100 nM) for the last 4 hours of incubation.

-

Elaiophylin + Bafilomycin A1 (Baf A1 added for the last 4 hours).

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C: anti-LC3B (detects LC3-I and LC3-II), anti-SQSTM1/p62, and anti-Actin (loading control).

-

Wash membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signal using an ECL substrate and imaging system.

-

-

Analysis: Quantify band intensities. A significant accumulation of LC3-II and p62 in elaiophylin-treated cells, with little to no further increase when Bafilomycin A1 is added, confirms a block in autophagic flux.[12][13]

Lysosomal Integrity Assessment with LysoTracker Red

This method uses a fluorescent dye that accumulates in acidic organelles to assess changes in lysosomal volume and pH. A decrease in fluorescence indicates lysosomal destabilization or de-acidification.[1][2]

Methodology:

-

Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treatment: Treat cells with vehicle control or elaiophylin at various concentrations and for different time points (e.g., 12, 24 hours).

-

Staining:

-

During the final 30 minutes of treatment, add LysoTracker Red DND-99 (50-75 nM final concentration) to the culture medium.

-

(Optional) Add a nuclear counterstain like Hoechst 33342 for the last 10 minutes.

-

-

Imaging:

-

Wash cells twice with PBS.

-

Mount coverslips on slides with mounting medium.

-

Visualize immediately using a fluorescence microscope.

-

-

Analysis: Capture images and quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). A dose- and time-dependent decrease in red fluorescence indicates compromised lysosomal integrity.[1]

Conclusion

Elaiophylin is a potent autophagy inhibitor that acts at the late stage of the pathway. Its primary mechanism involves the destabilization of lysosomes and the inhibition of cathepsin activity, which blocks the degradation of autophagic cargo without preventing autophagosome-lysosome fusion.[1][2] This leads to the accumulation of autophagosomes and the autophagy adapter protein p62, ultimately triggering cancer cell death.[1][6] Emerging evidence also implicates its activity in modulating the SIRT1/Nrf2 and SHP2/MAPK pathways, highlighting a multifaceted mechanism of action.[4][8] The robust anti-tumor effects of elaiophylin, demonstrated both in vitro and in vivo, establish it as a promising compound for further investigation in cancer therapeutics, particularly in contexts where autophagy is a key survival mechanism.[3][10]

References

- 1. Elaiophylin, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The novel autophagy inhibitor elaiophylin exerts antitumor activity against multiple myeloma with mutant TP53 in part through endoplasmic reticulum stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Elaiophylin, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elaiophylin triggers paraptosis and preferentially kills ovarian cancer drug-resistant cells by inducing MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elaiophylin Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Elaiophylin Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]

- 13. researchgate.net [researchgate.net]

Elaiophylin Biosynthesis: A Technical Guide to its Genetic Blueprint and Molecular Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiophylin, a C2-symmetric macrodiolide antibiotic, has garnered significant scientific interest due to its broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] This complex natural product is assembled by a modular type I polyketide synthase (PKS) system, a fascinating molecular machinery that offers potential for biosynthetic engineering and the generation of novel therapeutic agents. This technical guide provides an in-depth exploration of the elaiophylin biosynthesis pathway, a detailed analysis of its corresponding gene cluster, and an overview of the experimental methodologies employed to elucidate its intricate assembly line.

Elaiophylin Biosynthetic Gene Cluster

The genetic instructions for elaiophylin biosynthesis are encoded within a dedicated gene cluster, which has been identified and characterized in several Streptomyces species.[3] The organization of this cluster is highly conserved and typically comprises genes encoding the core polyketide synthase, enzymes for the biosynthesis of the deoxysugar moiety, regulatory proteins, and tailoring enzymes such as cytochrome P450 monooxygenases.

A representative elaiophylin biosynthetic gene cluster from Streptomyces sp. DSM4137 contains five large open-reading frames that encode the modular PKS responsible for synthesizing the octaketide monomer of elaiophylin.[3] Additionally, the cluster harbors genes necessary for the production of the ethylmalonate extender unit, the synthesis and attachment of 2-deoxy-L-fucose, and regulatory and export functions.[3]

The Elaiophylin Assembly Line: A Step-by-Step Synthesis

The biosynthesis of the elaiophylin core structure is a remarkable process orchestrated by a type I modular PKS. This enzymatic assembly line is composed of a series of modules, each responsible for a specific cycle of polyketide chain elongation and modification.

The process begins with a starter unit, typically propionyl-CoA, which is loaded onto the first PKS module. The growing polyketide chain is then sequentially extended through the addition of malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA extender units, as dictated by the acyltransferase (AT) domain of each module. The degree of reduction of the β-keto group after each condensation is controlled by the presence or absence of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module.

A key and unusual feature of elaiophylin biosynthesis is the dimerization and cyclization of two identical octaketide monomers to form the C2-symmetric 16-membered macrodiolide core. This crucial step is catalyzed by a dedicated thioesterase (TE) domain.[2] In vitro studies have shown that the elaiophylin thioesterase can catalyze the formation of a novel C2-symmetric macrodiolide from a synthetic pentaketide analogue, confirming its role in both dimerization and cyclization.[2] A linear dimeric thioester has been identified as an intermediate in this process, suggesting an iterative use of the thioesterase active site.[2]

Following the formation of the macrodiolide core, the molecule undergoes further modifications, including glycosylation with two 2-deoxy-L-fucose units. The biosynthetic genes for this deoxysugar, homologous to nbrC, D, E, and F from the brasilinolide gene cluster, have been identified within the elaiophylin cluster.[4] The biosynthesis of the glycosyl moiety is proposed to start from glucose-1-phosphate, which is converted to its dTDP form by the glucose-1-phosphate thymidylyltransferase, ElaR.[4]

The role of cytochrome P450 monooxygenases in the elaiophylin biosynthetic pathway is not yet fully elucidated but they are presumed to be involved in post-PKS tailoring reactions, such as hydroxylations of the macrodiolide core.

Quantitative Data

Quantitative analysis of elaiophylin production and the bioactivity of its derivatives is crucial for drug development and strain improvement efforts.

| Parameter | Value | Producing Organism | Reference |

| Production Yield | |||

| Elaiophylin | 1.2 g/kg of fermentation medium | Streptomyces melanosporofaciens | [2] |

| Antimicrobial Activity (MIC values) | |||

| Elaiophylin vs. MRSA | 1-4 µg/mL | - | [1] |

| Elaiophylin vs. VRE | 1-4 µg/mL | - | [1] |

| 11-O-methylelaiophylin vs. MRSA | 2-4 µg/mL | - | [1] |

| 11,11'-O-dimethylelaiophylin vs. MRSA | 8-64 µg/mL | - | [1] |

| Elaiophylin vs. M. tuberculosis H37Rv | 0.5-4 µg/mL | - | [4] |

| Efomycin G vs. P. falciparum | 2.37 µg/mL | - | [1] |

| Efomycin M vs. P. falciparum | 5.23 µg/mL | - | [1] |

Table 1: Quantitative Data on Elaiophylin Production and Bioactivity. MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocols

The elucidation of the elaiophylin biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. While specific, detailed protocols for every experiment are often tailored to the specific laboratory and strain, the following sections provide an overview of the key experimental methodologies.

Gene Cluster Identification and Analysis

Objective: To identify and characterize the elaiophylin biosynthetic gene cluster.

Methodology: A common approach involves creating a cosmid or fosmid library of the genomic DNA from an elaiophylin-producing Streptomyces strain. This library is then screened using probes derived from conserved PKS gene sequences. Positive clones are subsequently sequenced and annotated to identify the full gene cluster.

Heterologous Expression of the Elaiophylin Gene Cluster

Objective: To express the elaiophylin gene cluster in a heterologous host to confirm its function and to facilitate pathway engineering.

Methodology: This protocol is a generalized procedure based on established methods for Streptomyces.

-

Vector Construction: The entire elaiophylin gene cluster is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a vector with an integrative element (e.g., φC31). The vector should contain a selectable marker and a promoter to drive the expression of the cluster.

-

Host Strain Selection: A well-characterized and genetically tractable Streptomyces strain, such as S. coelicolor or S. albus, is typically used as the heterologous host.

-

Transformation: The expression vector is introduced into the host strain via protoplast transformation or intergeneric conjugation from E. coli.

-

Cultivation and Analysis: The recombinant Streptomyces strain is cultivated under conditions conducive to secondary metabolite production. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of elaiophylin.

In Vitro Reconstitution of Biosynthetic Steps

Objective: To characterize the function and kinetics of individual enzymes in the elaiophylin pathway. Note that specific kinetic data (Km, kcat) for elaiophylin biosynthetic enzymes are not extensively reported in the currently available literature.

Methodology:

-

Gene Cloning and Protein Expression: The gene encoding the enzyme of interest (e.g., the thioesterase domain) is cloned into an expression vector. The protein is then overexpressed in a suitable host, such as E. coli, and purified.

-

Enzyme Assay: The purified enzyme is incubated with its putative substrate(s). For example, the thioesterase domain can be incubated with a synthetic N-acetylcysteamine (SNAC) thioester of the presumed polyketide monomer.

-

Product Analysis: The reaction products are analyzed by HPLC and MS to determine the catalytic activity of the enzyme.

Conclusion

The study of the elaiophylin biosynthetic pathway provides a fascinating glimpse into the intricate world of natural product biosynthesis. The modular nature of its PKS assembly line, coupled with the unique chemistry of its thioesterase-mediated dimerization and cyclization, makes it a prime target for biosynthetic engineering. A thorough understanding of the gene cluster, the enzymatic machinery, and the development of robust experimental protocols will be instrumental in harnessing the full potential of elaiophylin and its derivatives for the development of novel therapeutics. While significant progress has been made, further biochemical characterization of the individual enzymes, particularly the cytochrome P450s, will be crucial to complete our understanding of this remarkable biosynthetic pathway.

References

Elaiophylin and Its Analogs: A Comprehensive Technical Guide to Their Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiophylin, a C2-symmetrical 16-membered macrodiolide antibiotic, was first isolated from Streptomyces melanosporus.[1] Along with its naturally occurring and synthetic analogs, Elaiophylin has garnered significant attention within the scientific community due to its broad and potent spectrum of biological activities. These activities span antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties, making it a promising scaffold for the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the biological activity of Elaiophylin and its analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Biological Activity Spectrum

Elaiophylin and its derivatives have demonstrated a wide array of biological effects, which are summarized in the following sections. The quantitative data for these activities are presented in structured tables for ease of comparison.

Antimicrobial Activity

Elaiophylins exhibit notable activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[3] However, they are generally inactive against Gram-negative bacteria, yeast, and fungi.[2][3] The proposed mechanism for their antibacterial action may be related to their ability to form stable, cation-selective ion channels in microbial cell membranes.[3]

Table 1: Antibacterial Activity of Elaiophylin and Its Analogs (MIC in µg/mL)

| Compound/Analog | Staphylococcus aureus | MRSA Strains | VRE Strains | Bacillus subtilis | Mycobacterium smegmatis | Mycobacterium tuberculosis H37Ra | Reference |

| Elaiophylin (1) | 0.78-3.13 | 1-4 | 1-4 | >100 | No inhibition | 0.5-1 | [3] |

| 11-O-methylelaiophylin (2) | 1-4 | 1-4 | [3] | ||||

| 11,11′-O-dimethylelaiophylin (3) | No inhibition | [3] | |||||

| Analog (4) | 0.78-3.13 | >100 | 6.25 | [3] | |||

| Analog (5) | 0.78-3.13 | >100 | 6.25 | [3] | |||

| Analog (7) | 0.78-3.13 | >100 | No inhibition | [3] | |||

| Efomycin G (9) | 1-4 | 12.0 | [3] | ||||

| 11′,12′-dehydroelaiophylin (11) | 1-4 | 1-4 | [3] |

Antifungal Activity

While Elaiophylin itself shows no direct activity against Candida albicans, it has been reported to significantly enhance the antifungal efficacy of rapamycin.[3]

Antiparasitic Activity

Elaiophylin and its analogs have demonstrated activity against various parasites.

Table 2: Antiparasitic Activity of Elaiophylin and Its Analogs (MIC or IC50 in µg/mL)

| Compound/Analog | Plasmodium falciparum | Reference |

| Efomycin G (9) | 2.37 | [3] |

| Efomycin M (17) | 5.23 | [3] |

Anticancer Activity

The anticancer effects of Elaiophylin are a major area of research. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress angiogenesis. A key mechanism of its anticancer action is the inhibition of autophagy.[4]

Table 3: Anticancer Activity of Elaiophylin (IC50 in µM)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Saos-2 | Osteosarcoma | 0.62 ± 0.06 (72h) | [5] |

| A549 | Lung Adenocarcinoma | <2 (72h) | [5] |

| UACC-732 | Breast Carcinoma | Not specified | [5] |

| MCF-7 | Breast Adenocarcinoma | Not specified | [5] |

| HT29 | Colorectal Adenocarcinoma | 1.64 ± 0.05 (72h) | [5] |

| HepG-2 | Hepatocellular Carcinoma | 10-50 | [1] |

| PC-3 | Pancreatic Cancer | 10-50 | [1] |

| HCT116 | Colorectal Cancer | 22.4 | [1] |

Mechanism of Action: Key Signaling Pathways

Elaiophylin exerts its diverse biological effects by modulating several key cellular signaling pathways.

Autophagy Inhibition

Elaiophylin is a potent late-stage autophagy inhibitor. It disrupts the fusion of autophagosomes with lysosomes and impairs lysosomal function, leading to the accumulation of autophagosomes and ultimately, cell death. This mechanism is central to its anticancer activity.[4]

VEGFR2 Signaling Pathway

Elaiophylin has been shown to possess anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells. This leads to the suppression of cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.

HIF-1α Signaling Pathway

Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, such as VEGF. Elaiophylin can suppress the accumulation of HIF-1α, thereby inhibiting tumor angiogenesis.

SIRT1/Nrf2 Signaling Pathway

Recent studies have indicated that Elaiophylin can also target the SIRT1/Nrf2 signaling pathway, which is involved in cellular stress responses and has implications for cancer cell survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Elaiophylin has been shown to interfere with this pathway, contributing to its anticancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of Elaiophylin and its analogs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Microorganism suspension (e.g., bacteria)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Elaiophylin or analog stock solution

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the Elaiophylin compound in the growth medium in a 96-well plate.

-

Adjust the turbidity of the microorganism suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted microbial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

Elaiophylin or analog stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Elaiophylin compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. If using suspension cells, centrifuge the plate to pellet the cells before removing the medium and adding the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration in vitro.

Materials:

-

Adherent cells

-

Complete cell culture medium

-

Elaiophylin or analog

-

6-well or 12-well cell culture plates

-

Sterile pipette tip or needle

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing the Elaiophylin compound at the desired concentration.

-

Capture images of the scratch at time zero and at various time points thereafter (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time to assess cell migration.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

Materials:

-

Cancer cells

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Elaiophylin or analog

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or another extracellular matrix component

-

24-well plates

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

-

Seed the cancer cells in serum-free medium containing the Elaiophylin compound in the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several random fields under a microscope to quantify cell invasion.

Tube Formation Assay

This assay is used to evaluate the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

Elaiophylin or analog

-

Matrigel or a similar basement membrane matrix

-

96-well plates

-

Microscope with a camera

Procedure:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed endothelial cells onto the Matrigel-coated wells in the presence of various concentrations of the Elaiophylin compound.

-

Incubate for 4-12 hours to allow for tube formation.

-

Capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.

Conclusion

Elaiophylin and its analogs represent a versatile class of natural products with a rich and diverse biological activity profile. Their potent antimicrobial and anticancer properties, coupled with their unique mechanisms of action involving the inhibition of autophagy and key signaling pathways, make them highly attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and oncology, facilitating the continued exploration and therapeutic application of this remarkable family of compounds.

References

Unveiling the Therapeutic Potential of Elaiophylin's Natural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiophylin, a C2-symmetric 16-membered macrodiolide antibiotic originally isolated from Streptomyces melanosporus, has garnered significant attention for its diverse and potent biological activities.[1][2][3] Its natural analogs, a family of structurally related compounds, exhibit a similarly broad spectrum of effects, including antimicrobial, anticancer, immunosuppressive, antiviral, anti-inflammatory, and α-glucosidase inhibitory properties.[1][4] This technical guide provides an in-depth overview of the known natural analogs of Elaiophylin, their biological properties with a focus on quantitative data, detailed experimental protocols for key assays, and visualization of the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Natural Analogs of Elaiophylin

Numerous natural analogs of Elaiophylin have been isolated from various strains of Streptomyces.[2] Structural variations primarily occur in the substitution patterns at different positions of the macrodiolide backbone, such as methylation or hydroxylation at C-11 and/or C-11′, methylation at C-2 and/or C-2′, and variations in the side chains at C-14 and/or C-14′.[1] Some notable analogs include:

-

11-O-methylelaiophylin and 11,11′-O-dimethylelaiophylin: These analogs are often formed as artifacts during isolation processes using methanol.[1][2]

-

Efomycins: This subgroup, including Efomycin G and M, presents variations such as the absence of the glycosylated hemiketal moiety and the presence of an unsaturated enone.[1][2] Efomycin M is a specific inhibitor of selectin and has been in preclinical trials.[1][4]

-

Halichoblelides: These compounds, like Halichoblelide D, are characterized by the replacement of a 6-deoxyfucose unit with a methoxy group.[1][2]

-

Other Analogs: Several other derivatives have been identified, including 11′,12′-dehydroelaiophylin and 11,11′-O-dimethyl-14′-deethyl-14′-methylelaiophylin.[5][6]

Biological Properties and Quantitative Data

The diverse biological activities of Elaiophylin and its analogs are a key area of research. The following sections and tables summarize their major properties with available quantitative data.

Antimicrobial Activity

Elaiophylin and its analogs have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][7] They are generally inactive against Gram-negative bacteria, yeast, and fungi.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Elaiophylin and Analogs against Various Pathogens

| Compound | Organism | MIC (μg/mL) | Reference |

| Elaiophylin (1) | MRSA | 1–4 | [1] |

| VRE | 1–4 | [1] | |

| M. tuberculosis H37Rv | 0.5–4 | [7] | |

| 11-O-methylelaiophylin (2) | MRSA | 1–4 | [1] |

| VRE | 1–4 | [1] | |

| M. tuberculosis H37Rv | 0.5–4 | [7] | |

| 11,11′-O-dimethylelaiophylin (3) | B. subtilis | Active at 50 μg/mL | [1] |

| S. aureus | Active at 50 μg/mL | [1] | |

| MRSE | 2–16 | [1] | |

| M. tuberculosis H37Rv | 0.5–4 | [7] | |

| Efomycin G (4) | MRSA | 1–16 | [7] |

| VRE | 1–16 | [7] | |

| M. tuberculosis H37Rv | 0.5–4 | [7] |

Anticancer Activity

The anticancer effects of Elaiophylin and its analogs are multifaceted, involving cytotoxicity, inhibition of angiogenesis, induction of apoptosis, and modulation of autophagy.[1][8]

Table 2: Cytotoxicity (IC50) of Elaiophylin and Analogs against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

| Elaiophylin | HUVECs | 0.4394 | [9] |

| A549, H1975, Calu-3 (Lung Cancer) | ~0.25 - 1 | ||

| BxPC-3, PANC-1 (Pancreatic Cancer) | Not specified, but inhibits proliferation | [8] | |

| Halichoblelide D (1) | HeLa (Cervical Cancer) | 0.30 | [10] |

| MCF-7 (Breast Cancer) | 0.33 | [10] | |

| Elaiophylin Analogs (1-7) | HeLa | 0.19 - 2.12 | [10] |

| MCF-7 | 0.19 - 2.12 | [10] | |

| Elaiophylin (1) & 11-O-methylelaiophylin (2) | L02 (Human Liver) | 0.14 - 0.28 | [7] |

| 293T (Human Kidney) | 0.14 - 0.28 | [7] | |

| MCF-7 (Breast Cancer) | 0.14 - 0.28 | [7] |

Signaling Pathways Modulated by Elaiophylin

Elaiophylin exerts its biological effects by modulating several key signaling pathways implicated in cancer progression and other diseases.

VEGFR2 Signaling Pathway

Elaiophylin has been shown to inhibit tumor angiogenesis by downregulating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.[9] This leads to the suppression of downstream signaling molecules such as Akt, ERK1/2, JNK, p38, and NFκB, which are crucial for VEGF-induced angiogenesis.[9]

References

- 1. clyte.tech [clyte.tech]

- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 3. ibidi.com [ibidi.com]

- 4. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scratch Wound Healing Assay [en.bio-protocol.org]

- 6. corning.com [corning.com]

- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 8. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]

Investigating Elaiophylin as a novel therapeutic agent for oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Elaiophylin, a macrodiolide antibiotic originally isolated from Streptomyces melanosporus, is emerging as a potent and multifaceted anti-cancer agent with significant therapeutic potential. Extensive preclinical research has demonstrated its ability to induce cancer cell death and inhibit tumor growth across a range of malignancies, including ovarian, pancreatic, and lung cancers. Elaiophylin's primary mechanism of action lies in its role as a late-stage autophagy inhibitor, leading to the accumulation of autophagosomes and subsequent lysosomal destabilization. Beyond autophagy inhibition, elaiophylin triggers apoptosis, induces endoplasmic reticulum (ER) stress, and curtails angiogenesis. This whitepaper provides a comprehensive technical overview of the current state of elaiophylin research, detailing its mechanisms of action, summarizing key quantitative data, providing in-depth experimental protocols, and visualizing the intricate signaling pathways it modulates.

Introduction

The quest for novel oncology therapeutics with improved efficacy and reduced toxicity remains a paramount challenge in modern medicine. Natural products have historically served as a rich source of anti-cancer drugs, and elaiophylin represents a promising candidate in this arena. This document aims to consolidate the existing body of research on elaiophylin, offering a technical guide for scientists and drug development professionals interested in its therapeutic application. We will delve into the molecular underpinnings of its anti-neoplastic activity, present a structured summary of its efficacy in various cancer models, and provide detailed methodologies for key experimental assays to facilitate further investigation.

Mechanism of Action

Elaiophylin exerts its anti-tumor effects through a multi-pronged approach, targeting several critical cellular processes essential for cancer cell survival and proliferation.

2.1. Late-Stage Autophagy Inhibition: Elaiophylin is characterized as a late-stage autophagy inhibitor.[1][2][3] It disrupts the autophagic flux by impairing the function of lysosomes, leading to the accumulation of autophagosomes and the autophagy substrate SQSTM1/p62 in cancer cells.[1][4] This blockade of the cellular recycling process ultimately triggers cell death. Specifically, elaiophylin has been shown to attenuate the activity of lysosomal cathepsins and destabilize lysosomal membranes.[1][4]

2.2. Induction of Apoptosis and Endoplasmic Reticulum (ER) Stress: Beyond its effects on autophagy, elaiophylin is a potent inducer of apoptosis, or programmed cell death.[5][6] Treatment with elaiophylin leads to the cleavage of key apoptotic proteins such as caspase-9 and PARP1.[1] Furthermore, elaiophylin has been shown to induce persistent ER stress, which can also contribute to the initiation of apoptosis.[3]

2.3. Inhibition of Angiogenesis: Elaiophylin exhibits significant anti-angiogenic properties, crucial for restricting tumor growth and metastasis.[5][7] It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[5][7] This is achieved, in part, by downregulating the expression of vascular endothelial growth factor (VEGF) and inhibiting the accumulation of hypoxia-inducible factor-1α (HIF-1α) in tumor cells.[2][7]

2.4. Modulation of Key Signaling Pathways: Elaiophylin's anti-cancer activity is mediated through its influence on several critical signaling pathways:

-

Wnt/β-Catenin Pathway: In pancreatic cancer cells, elaiophylin has been shown to inhibit the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and survival.[5][6]

-

SIRT1/Nrf2 Signaling: In lung adenocarcinoma, elaiophylin has been found to suppress the SIRT1/Nrf2 signaling pathway, leading to the inhibition of mitophagy and an increase in oxidative stress.[2][8]

-

VEGFR2 Signaling: Elaiophylin can block the VEGFR2 signaling pathway in endothelial cells, further contributing to its anti-angiogenic effects.[7]

Quantitative Data Summary

The anti-cancer efficacy of elaiophylin has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity of Elaiophylin (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKOV3 | Ovarian Cancer | Not explicitly stated, but effective concentrations are in the sub-micromolar range. | [1] |

| OVCAR3 | Ovarian Cancer | Not explicitly stated, but effective concentrations are in the sub-micromolar range. | [1] |

| A2780 | Ovarian Cancer | Not explicitly stated, but effective concentrations are in the sub-micromolar range. | [1] |

| BxPC-3 | Pancreatic Cancer | 452.8 | [5] |

| PANC-1 | Pancreatic Cancer | 467.7 | [5] |

| A549 | Lung Adenocarcinoma | 248.8 | [2] |

| H1975 | Lung Adenocarcinoma | Not specified | [2] |

| Calu-3 | Lung Adenocarcinoma | Not specified | [2] |

| HUVEC | Normal Endothelial Cells | 439.4 | [7] |

Table 2: In Vivo Efficacy of Elaiophylin in Xenograft Models

| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Ovarian Cancer | SKOV3 | Athymic Nude Mice | 2 mg/kg, i.p., every 2 days | 72% decrease in average daily tumor growth rate | [1] |

| Lung Adenocarcinoma | A549 | Xenograft Mice | 2 mg/kg, i.p., for 14 consecutive days | Significantly smaller tumor volume compared to control | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-cancer activity of elaiophylin.

4.1. Cell Viability Assay (MTT/CCK-8)

-

Objective: To determine the cytotoxic effect of elaiophylin on cancer cells.

-

Principle: These colorimetric assays measure the metabolic activity of viable cells. MTT is reduced by mitochondrial dehydrogenases to a purple formazan product, while CCK-8 utilizes a water-soluble tetrazolium salt. The amount of colored product is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of elaiophylin (e.g., 0-1000 nM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]

-

For MTT, dissolve the formazan crystals by adding 150 µL of DMSO to each well and shaking for 10 minutes.

-

Measure the absorbance at 490 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

4.2. Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by elaiophylin.

-

Protocol:

-

Treat cells with elaiophylin at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., against LC3B, p62, cleaved caspase-3, β-catenin, SIRT1, Nrf2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after elaiophylin treatment.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with elaiophylin for the desired duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

4.4. Angiogenesis Assay (Endothelial Cell Tube Formation)

-

Objective: To assess the effect of elaiophylin on the ability of endothelial cells to form capillary-like structures.

-

Protocol:

-

Coat the wells of a 96-well plate with Matrigel or a similar basement membrane extract and allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with various concentrations of elaiophylin in the presence or absence of an angiogenic stimulus like VEGF.

-

Incubate the plate for 6-18 hours at 37°C.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.

-

4.5. In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of elaiophylin in a living organism.

-

Protocol:

-

Implant human cancer cells (e.g., 5 x 10^6 SKOV3 cells) subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).[1]

-

Allow the tumors to reach a palpable size (e.g., 100 mm³).[1]

-

Randomize the mice into treatment and control groups.

-

Administer elaiophylin (e.g., 1-2 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to a specific schedule (e.g., every 2 days).[1]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by elaiophylin.

Caption: Elaiophylin inhibits late-stage autophagy by impairing lysosomal function.

Caption: Elaiophylin inhibits angiogenesis by targeting both tumor and endothelial cells.

Caption: Elaiophylin inhibits the Wnt/β-catenin signaling pathway in cancer cells.

Conclusion and Future Directions

Elaiophylin has demonstrated compelling anti-cancer activity through multiple mechanisms, making it a highly attractive candidate for further therapeutic development. Its ability to inhibit autophagy, induce apoptosis, and suppress angiogenesis, coupled with its modulation of key oncogenic signaling pathways, underscores its potential as a broad-spectrum anti-neoplastic agent.

Future research should focus on several key areas:

-

Clinical Trials: To date, there is a lack of publicly available information on clinical trials involving elaiophylin. The robust preclinical data strongly support the initiation of Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in cancer patients.

-

Combination Therapies: Elaiophylin's mechanism as an autophagy inhibitor makes it a prime candidate for combination therapies with conventional chemotherapeutics or targeted agents that induce cellular stress.

-

Biomarker Discovery: Identifying predictive biomarkers will be crucial for patient stratification and for maximizing the therapeutic benefit of elaiophylin.

-

Drug Delivery: Investigating novel drug delivery systems could enhance the bioavailability and tumor-specific targeting of elaiophylin, potentially improving its therapeutic index.

References

- 1. Elaiophylin, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elaiophylin Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elaiophylin Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2.2. Cell Viability Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Elaiophylin from Streptomyces Culture Broth

Introduction

Elaiophylin, a macrodiolide antibiotic produced by several species of Streptomyces, notably Streptomyces hygroscopicus, has garnered significant interest within the scientific community due to its diverse biological activities. These include potent antibacterial, antifungal, and antitumor properties. Structurally, elaiophylin possesses a unique C2-symmetrical 16-membered macrodiolide core glycosylated with two 2-deoxy-L-fucose units. Its promising therapeutic potential necessitates the development of robust and efficient protocols for its extraction from fermentation broths and subsequent purification to high homogeneity.

These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of elaiophylin from Streptomyces culture broth, intended for researchers, scientists, and professionals in drug development. The protocol is based on established methodologies and incorporates best practices for natural product isolation.

Data Presentation

Table 1: Summary of Elaiophylin Extraction and Purification Parameters

| Step | Parameter | Value/Description | Expected Yield (%) | Expected Purity (%) |

| 1. Fermentation | Producing Strain | Streptomyces hygroscopicus | N/A | N/A |

| Culture Medium | ISP2 Broth | N/A | N/A | |

| Incubation Time | 7-10 days | N/A | N/A | |

| Incubation Temp. | 28-30°C | N/A | N/A | |

| 2. Extraction | Biomass Separation | Centrifugation at 8,000 x g for 20 min | >95% (of biomass) | <10% |

| Extraction Solvent | Ethyl Acetate | 80-90% (from mycelium) | 10-20% | |

| Extraction Method | Maceration (3x) | |||

| 3. Purification | Silica Gel Chromatography | |||

| Stationary Phase | Silica Gel (60-120 mesh) | 60-70% (of crude) | 50-60% | |

| Mobile Phase | Gradient: Hexane -> Ethyl Acetate | |||

| Preparative HPLC | ||||

| Column | C18 Reversed-Phase (e.g., 10 µm, 250 x 20 mm) | 40-50% (of silica fraction) | >98% | |

| Mobile Phase | Gradient: Acetonitrile/Water | |||

| Detection | UV at 230 nm |

Experimental Protocols

Fermentation of Streptomyces hygroscopicus

Objective: To cultivate Streptomyces hygroscopicus for the production of elaiophylin.

Materials:

-

Streptomyces hygroscopicus strain

-

ISP2 (International Streptomyces Project 2) agar plates and broth

-

Shaking incubator

-

Sterile flasks

Protocol:

-

Prepare a seed culture by inoculating a single colony of S. hygroscopicus from an agar plate into a 50 mL flask containing 20 mL of ISP2 broth.

-

Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200 rpm.

-

Inoculate a production culture (e.g., 1 L of ISP2 broth in a 2 L flask) with 5% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C for 7-10 days with vigorous shaking (200 rpm) to ensure adequate aeration.

Extraction of Crude Elaiophylin

Objective: To extract elaiophylin from the Streptomyces fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge and appropriate centrifuge bottles

-

Ethyl acetate

-

Methanol

-

Rotary evaporator

-

Separatory funnel

Protocol:

-

Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes.

-

Decant the supernatant. The majority of elaiophylin is intracellular, located in the mycelium.

-

Extract the mycelial pellet with ethyl acetate (3 x 500 mL for every 1 L of original culture). Macerate the pellet with the solvent for at least 1 hour during each extraction.

-

Combine the ethyl acetate extracts and filter to remove any remaining cellular debris.

-

Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude brown residue.

-

Dissolve the crude residue in a minimal amount of methanol for subsequent purification.

Purification of Elaiophylin

Objective: To purify elaiophylin from the crude extract using chromatographic techniques.

A. Silica Gel Column Chromatography (Initial Purification)

Materials:

-

Crude elaiophylin extract

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Protocol:

-

Prepare a silica gel slurry in hexane and pack it into a glass column. The amount of silica gel should be approximately 50 times the weight of the crude extract.

-

Adsorb the crude extract (dissolved in a minimal amount of methanol and then mixed with a small amount of silica gel and dried) onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v hexane:ethyl acetate).

-

Collect fractions of approximately 20 mL each.

-

Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 1:1 v/v) and visualize under UV light (254 nm).

-